Benzenepropanol, 3-(phenylmethyl)-
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Overview
Description
It is a colorless liquid with a mild, pleasant odor
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 3-(phenylmethyl)- can be achieved through several methods. One common method involves the reduction of 3-Phenylpropanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . Another method involves the hydrogenation of cinnamyl alcohol in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Benzenepropanol, 3-(phenylmethyl)- typically involves the catalytic hydrogenation of cinnamyl alcohol. This process is carried out under high pressure and temperature conditions using a palladium or platinum catalyst to achieve high yields .
Types of Reactions:
Oxidation: Benzenepropanol, 3-(phenylmethyl)- can undergo oxidation reactions to form 3-Phenylpropanal or 3-Phenylpropanoic acid.
Substitution: Benzenepropanol, 3-(phenylmethyl)- can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, hydroxide ions
Major Products Formed:
Oxidation: 3-Phenylpropanal, 3-Phenylpropanoic acid
Reduction: 3-Phenylpropanol
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenepropanol, 3-(phenylmethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenepropanol, 3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the propanol group.
Cinnamyl Alcohol: Contains a double bond in the propanol chain.
3-Phenylpropanal: An aldehyde derivative of Benzenepropanol, 3-(phenylmethyl)-.
Uniqueness: Benzenepropanol, 3-(phenylmethyl)- is unique due to its combination of a benzene ring and a propanol group, which imparts specific chemical properties and reactivity. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
136416-18-7 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-(3-benzylphenyl)propan-1-ol |
InChI |
InChI=1S/C16H18O/c17-11-5-10-15-8-4-9-16(13-15)12-14-6-2-1-3-7-14/h1-4,6-9,13,17H,5,10-12H2 |
InChI Key |
FXSBQOMJPAJYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC(=C2)CCCO |
Origin of Product |
United States |
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